7-Methoxyfuro[2,3-C]pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-methoxyfuro[2,3-c]pyridine often involves multistep reactions, including ring closure and functional group transformations. A notable example includes the synthesis of related compounds through ring-opening followed by ring closure reactions, highlighting the complexity and creativity in accessing the furo[2,3-c]pyridine core structure (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, providing detailed insights into their geometric parameters such as bond lengths, angles, and torsions. For instance, compounds exhibiting the furo[2,3-c]pyridine motif have been shown to possess specific crystalline structures, enabling a deep understanding of their molecular conformation and stability (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 7-methoxyfuro[2,3-c]pyridine derivatives are diverse, ranging from nucleophilic substitutions to cycloadditions. These reactions are pivotal for further functionalization and exploration of its chemical space. For example, reactions with nucleophiles under acidic or basic conditions have been utilized to introduce various substituents, demonstrating the compound’s reactivity and versatility (Goto et al., 1991).
Physical Properties Analysis
The physical properties of 7-methoxyfuro[2,3-c]pyridine derivatives, including solubility, melting points, and crystallinity, are critical for their application in material science and drug development. These properties are influenced by the molecular structure and substituents present on the core furo[2,3-c]pyridine scaffold.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and electrophilicity, of 7-methoxyfuro[2,3-c]pyridine derivatives, are essential for understanding their behavior in different chemical environments and reactions. Studies involving spectroscopic and quantum chemical analyses offer valuable information on the electronic structure and reactivity of these compounds (Halim & Ibrahim, 2022; Puvvala et al., 2013).
Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities . They are used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Results or Outcomes : Pyridine derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . They have shown potential against several disease states .
- Phosphodiesterase 4 (PDE4) Inhibitors
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides have been studied as potential PDE4 inhibitors . PDE4 inhibitors have a wide range of potential therapeutic applications, including the treatment of inflammatory diseases like asthma .
- Methods of Application or Experimental Procedures : The specific compound 2-ethyl-7-methoxyfuro[2,3-c]pyridine-4-carboxylic acid (3,5-dichloro-1-oxopyridin-4-yl)amide was identified as a potent, selective inhibitor of PDE4 . The methods of application would involve synthesizing this compound and testing its inhibitory activity against PDE4 .
- Results or Outcomes : The compound was found to be a potent, selective inhibitor of PDE4, suggesting potential for therapeutic applications .
- Phosphodiesterase 4 (PDE4) Inhibitors
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides have been studied as potential PDE4 inhibitors . PDE4 inhibitors have a wide range of potential therapeutic applications, including the treatment of inflammatory diseases like asthma .
- Methods of Application or Experimental Procedures : The specific compound 2-ethyl-7-methoxyfuro[2,3-c]pyridine-4-carboxylic acid (3,5-dichloro-1-oxopyridin-4-yl)amide was identified as a potent, selective inhibitor of PDE4 . The methods of application would involve synthesizing this compound and testing its inhibitory activity against PDE4 .
- Results or Outcomes : The compound was found to be a potent, selective inhibitor of PDE4, suggesting potential for therapeutic applications .
Safety And Hazards
The safety data sheet for 7-Methoxyfuro[2,3-C]pyridine indicates that it is a hazardous substance. It is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
7-methoxyfuro[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-8-7-6(2-4-9-8)3-5-11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILKHNLGIDKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyfuro[2,3-C]pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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